5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid

Übersicht

Beschreibung

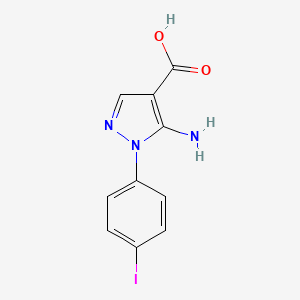

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H8IN3O2 . It has a molecular weight of 329.09 .

Molecular Structure Analysis

The molecular structure of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is characterized by a pyrazole ring attached to a carboxylic acid group and an iodophenyl group . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Pyrazole derivatives, including 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid, can undergo various chemical reactions. For instance, they can react with N-substituted isatins in refluxing methanol in the presence of excess sodium methoxide, leading to cyclocondensation .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid” is used in the field of chemical synthesis . It’s a unique chemical that can be used to create a variety of other compounds. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .

Catalyst in Organic Reactions

This compound has been used as a catalyst in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles . The reaction involves anomeric based oxidative aromatization, and the compound was found to be effective in this context .

Development of Covalent Inhibitors

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally similar to “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid”, were designed and synthesized as novel pan-FGFR covalent inhibitors . These inhibitors target both wild-type and the gatekeeper mutants, indicating potential applications in medical research .

Antimicrobial Activity

Pyrazole derivatives, which include “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid”, have been reported to have antimicrobial activity . They have been used in the development of new drugs and treatments .

Development of High-Density Materials

Although not directly related to “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid”, similar compounds such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide have been used in the development of high-density materials . These materials have high thermal stability and are insensitive, making them useful in various industrial applications .

Potential Applications in Medicine

Pyrazole derivatives have been reported to have various medicinal properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic and analgesic activities . While “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid” has not been directly linked to these properties, its structural similarity to other pyrazole derivatives suggests potential applications in these areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid interacts with its targets by covalent binding . It has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .

Result of Action

The compound strongly suppressed the proliferation of various cancer cells . For instance, it demonstrated significant inhibitory activity against NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Eigenschaften

IUPAC Name |

5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKIUOGHFVHQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)

![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3039286.png)